A-Z Guide to (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: Molecular Weight Determination and Application
A-Z Guide to (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: Molecular Weight Determination and Application
This technical guide provides a comprehensive overview of the benzophenone derivative (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, with a primary focus on the principles and methodologies for the precise determination of its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Benzophenones and Precise Molecular Weight
Benzophenone derivatives are a critical class of organic compounds with a wide array of applications, from industrial UV-screening agents to foundational scaffolds in medicinal chemistry.[1] The specific compound of interest, (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, is a member of this versatile family.
In the rigorous landscape of drug discovery and development, the accurate determination of a compound's molecular weight is a fundamental and non-negotiable parameter. It serves as a cornerstone for structural elucidation, confirmation of synthesis, and the establishment of purity—all of which are critical for advancing a potential therapeutic agent through the development pipeline.[2][3] An erroneous molecular weight assignment can lead to flawed interpretations of experimental data, wasted resources, and potential safety concerns. This guide will delve into the essential techniques for ensuring the accuracy of this vital measurement.
Compound Profile: (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
A thorough understanding of the subject molecule is the first step in any analytical endeavor. Below is a detailed profile of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone.
| Attribute | Value |
| IUPAC Name | (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone |
| Molecular Formula | C₁₅H₁₃FO₃[1] |
| Theoretical Molecular Weight (Monoisotopic Mass) | 260.0849 g/mol |
| Average Molecular Weight | 260.26 g/mol |
| CAS Number | 91529-67-2 |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average molecular weight accounts for the natural abundance of all isotopes.
Theoretical vs. Experimental Molecular Weight
It is crucial to distinguish between theoretical and experimentally determined molecular weight.
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Theoretical Molecular Weight: This is calculated from the molecular formula using the atomic masses of the constituent atoms. For high-resolution mass spectrometry, the monoisotopic mass is the relevant value.
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Experimental Molecular Weight: This is the mass determined through analytical instrumentation, most commonly a mass spectrometer. A close correlation between the theoretical and experimental mass provides strong evidence for the correct identification of the compound.[4]
Gold Standard for Molecular Weight Determination: Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[5] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate and sensitive results.
The Causality Behind Experimental Choices in Mass Spectrometry
The choice of ionization technique is paramount for successful analysis and is dictated by the physicochemical properties of the analyte.[6] For a moderately polar compound like (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, Electrospray Ionization (ESI) is a common and effective choice.[7] ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion.
The selection of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is also critical. These analyzers provide the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition, adding a higher level of confidence to the identification.[8]
Self-Validating Protocol: High-Resolution LC-MS
The following protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) is designed to be a self-validating system, incorporating checks and calibrations to ensure data integrity.
Objective: To accurately determine the molecular weight of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone using High-Resolution LC-MS.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
Materials:
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(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone sample
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LC-MS grade acetonitrile
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LC-MS grade water
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Formic acid
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Calibrant solution for the mass spectrometer
Step-by-Step Methodology:
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
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Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water.
-
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LC Separation:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: 5% B to 95% B over 5 minutes
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Flow Rate: 0.4 mL/min
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Injection Volume: 2 µL
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-
Mass Spectrometer Calibration:
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MS Data Acquisition:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Mass Range: 100-500 m/z
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Acquisition Mode: Full scan
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Capillary Voltage: 3.5 kV
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Gas Flow: 10 L/min
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Gas Temperature: 300 °C
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Data Analysis:
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Extract the mass spectrum for the chromatographic peak corresponding to the compound.
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Identify the protonated molecular ion [M+H]⁺.
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Compare the measured m/z of the [M+H]⁺ ion to the theoretical value (261.0927).
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The mass error should be within 5 ppm to confidently confirm the identity.
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Data Interpretation and Visualization
A successful analysis will yield a distinct chromatographic peak and a corresponding mass spectrum.
Expected Results
| Parameter | Expected Value |
| Retention Time | Dependent on the specific LC system, but should be consistent |
| Theoretical [M+H]⁺ (Monoisotopic) | 261.0927 m/z |
| Observed [M+H]⁺ | Within 5 ppm of the theoretical value |
| Isotopic Pattern | Should match the theoretical pattern for C₁₅H₁₃FO₃ |
Experimental Workflow Diagram
Sources
- 1. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tecan.com [tecan.com]
- 7. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rsc.org [rsc.org]
